Superior Potency as a CCR5 Antagonist Compared to 1-Methyl and Unsubstituted Analogs
In a preliminary pharmacological screening for CCR5 antagonism, 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbonitrile (with the 1-isopropyl and 5-cyano motif) exhibited activity, whereas the 1-methyl and 1-H analogs were either significantly less active or inactive [1]. This indicates the 1-isopropyl group is a critical determinant for CCR5 target engagement. While precise IC50 values from this screening are not available in the public domain, the qualitative differentiation in a disease-relevant target is a key discriminator for procurement decisions.
| Evidence Dimension | CCR5 Antagonist Activity (Qualitative) |
|---|---|
| Target Compound Data | Active |
| Comparator Or Baseline | 1-Methyl and 1-H pyrazole analogs: Inactive or significantly less active |
| Quantified Difference | N/A (Qualitative assay outcome) |
| Conditions | Preliminary pharmacological screening for CCR5 antagonism |
Why This Matters
This evidence demonstrates that the 1-isopropyl substituent is not just a 'bulky' group but a specific requirement for CCR5 target engagement, meaning procurement of the exact compound is necessary for researchers investigating this pathway.
- [1] Zhang, H. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. *Semantic Scholar*. View Source
